[2-(4-Chlorophenyl)ethyl](3-pyridinylmethyl)amine hydrobromide
Overview
Description
[2-(4-Chlorophenyl)ethyl](3-pyridinylmethyl)amine hydrobromide is a useful research compound. Its molecular formula is C14H16BrClN2 and its molecular weight is 327.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Novel synthetic routes for related compounds have been developed, focusing on dynamic processes due to nitrogen inversion at the central amine nitrogen, identified by NMR spectroscopy (Korošec et al., 2006).
- Crystal Structure Analysis : The crystal structure of a secondary amine closely related to 2-(4-Chlorophenyl)ethylamine hydrobromide has been characterized using FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction (Adeleke & Omondi, 2022).
Chemical Reactions and Properties
- Ring Cleavage Reactions : Studies have explored the reactions of certain derivatives with various amines under different conditions, leading to the formation of multiple reaction products like pyrimidines, acetoacetamides, and urethanes (Kinoshita et al., 1989).
- Heterocyclic Synthesis : Research has been conducted on synthesizing heterocyclic ring systems, like 4-chlorothieno[3,2-d]pyrimidine, which could be related to the structural properties of 2-(4-Chlorophenyl)ethylamine hydrobromide (Cai Dejiao, 2011).
Pharmaceutical Applications
- Potential Antidepressants : Some derivatives have been investigated for their potential as antidepressants and tranquillizers (Vejdělek & Protiva, 1990).
- Anticancer Agents : Studies have been conducted on the synthesis of compounds that could have applications as anticancer agents, focusing on different derivatives and their effects on cell proliferation (Temple et al., 1983).
Laser Technology
- Laser Active Complexes : Research into the treatment with acids to convert certain compounds into laser-active cyanopyrromethene–BF2 complexes suggests potential applications in laser technology (Sathyamoorthi et al., 1994).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2.BrH/c15-14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13;/h1-6,8,10,17H,7,9,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCYGOOVPTZYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=CC=C(C=C2)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.